6-(Quinazolin-4-ylamino)hexanoic acid
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Overview
Description
Hexanoic acid, 6-(4-quinazolinylamino)- is a chemical compound that combines the structural features of hexanoic acid and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(4-quinazolinylamino)- typically involves the reaction of hexanoic acid with a quinazoline derivative. One common method includes the use of hexanoic acid and 4-aminoquinazoline under specific reaction conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of hexanoic acid, 6-(4-quinazolinylamino)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(4-quinazolinylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-(4-quinazolinylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-(4-quinazolinylamino)- involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Hexanoic acid, 6-(4-quinazolinylamino)- can be compared with other similar compounds, such as:
Hexanoic acid, 6-(4-quinolinylamino)-: Similar structure but with a quinoline ring instead of quinazoline.
Hexanoic acid, 6-(4-pyridinylamino)-: Contains a pyridine ring, offering different electronic properties.
Hexanoic acid, 6-(4-benzimidazolylamino)-: Features a benzimidazole ring, which can affect its binding affinity and specificity.
The uniqueness of hexanoic acid, 6-(4-quinazolinylamino)- lies in its specific quinazoline structure, which provides distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and material science.
Properties
CAS No. |
348149-42-8 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-(quinazolin-4-ylamino)hexanoic acid |
InChI |
InChI=1S/C14H17N3O2/c18-13(19)8-2-1-5-9-15-14-11-6-3-4-7-12(11)16-10-17-14/h3-4,6-7,10H,1-2,5,8-9H2,(H,18,19)(H,15,16,17) |
InChI Key |
BDLPEHKHHJHYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCC(=O)O |
Origin of Product |
United States |
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